5-bromo-2-phenylmethoxy-N-pyridazin-4-ylbenzamide
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Overview
Description
5-bromo-2-phenylmethoxy-N-pyridazin-4-ylbenzamide is an organic compound that features a bromine atom, a phenylmethyl ether group, and a pyridazinylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-phenylmethoxy-N-pyridazin-4-ylbenzamide typically involves a multi-step processThe final step involves the coupling of the pyridazinyl group under specific conditions, such as the use of a palladium catalyst in a Suzuki–Miyaura coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-phenylmethoxy-N-pyridazin-4-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or hydrogenated products.
Scientific Research Applications
5-bromo-2-phenylmethoxy-N-pyridazin-4-ylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5-bromo-2-phenylmethoxy-N-pyridazin-4-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-[(phenylmethyl)oxy]-N-2-pyridinylbenzamide
- 5-Bromo-N-(3-fluorophenyl)-2-[(phenylmethyl)oxy]benzamide
- 2-Bromo-5-methoxybenzoic acid
Uniqueness
5-bromo-2-phenylmethoxy-N-pyridazin-4-ylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C18H14BrN3O2 |
---|---|
Molecular Weight |
384.2 g/mol |
IUPAC Name |
5-bromo-2-phenylmethoxy-N-pyridazin-4-ylbenzamide |
InChI |
InChI=1S/C18H14BrN3O2/c19-14-6-7-17(24-12-13-4-2-1-3-5-13)16(10-14)18(23)22-15-8-9-20-21-11-15/h1-11H,12H2,(H,20,22,23) |
InChI Key |
FKJQZXKKRQMVIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C(=O)NC3=CN=NC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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